molecular formula C16H27Br2NO2Sn B14448001 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione CAS No. 79430-51-6

3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione

Cat. No.: B14448001
CAS No.: 79430-51-6
M. Wt: 543.9 g/mol
InChI Key: JTDDZXOIAXPCHH-UHFFFAOYSA-M
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Description

3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with bromine atoms and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with tributyltin hydride under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The stannyl group can participate in oxidation-reduction reactions.

    Coupling Reactions: The compound can be used in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique electronic properties.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds.

Mechanism of Action

The mechanism by which 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The stannyl group can facilitate coupling reactions, while the bromine atoms can be substituted to introduce different functional groups. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the stannyl group, making it less versatile in coupling reactions.

    1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Lacks the bromine atoms, limiting its reactivity in substitution reactions.

Uniqueness

3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of both bromine atoms and a stannyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

79430-51-6

Molecular Formula

C16H27Br2NO2Sn

Molecular Weight

543.9 g/mol

IUPAC Name

3,4-dibromo-1-tributylstannylpyrrole-2,5-dione

InChI

InChI=1S/C4HBr2NO2.3C4H9.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-3-4-2;/h(H,7,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

JTDDZXOIAXPCHH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N1C(=O)C(=C(C1=O)Br)Br

Origin of Product

United States

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